

Spectroscopic Characterization of cis-1,2,3,6-Tetrahydrophthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: cis-1,2,3,6-Tetrahydrophthalimide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **cis-1,2,3,6-tetrahydrophthalimide**. The information is compiled to assist researchers and professionals in the accurate identification and analysis of this compound through various spectroscopic techniques.

Introduction

Cis-1,2,3,6-tetrahydrophthalimide (CAS No. 1469-48-3) is a dicarboximide that serves as a valuable building block in organic synthesis.[1] Its structural elucidation is fundamental for its application in medicinal chemistry and materials science. This guide details the key spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—essential for its unambiguous identification.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for **cis-1,2,3,6-tetrahydrophthalimide**.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.



Wavenumber (cm ⁻¹)	Assignment
~3400-3200	N-H stretching (imide)
~3100-3000	=C-H stretching (alkene)
~2950-2850	C-H stretching (alkane)
~1770-1700	C=O stretching (imide, sym)
~1700-1640	C=O stretching (imide, asym)
~1650-1600	C=C stretching (alkene)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.5-11.5	br s	1H	N-H (imide)
~5.5-6.0	m	2H	CH=CH
~3.0-3.5	m	2H	CH-CO
~2.0-2.5	m	4H	CH2-CH2

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Chemical Shift (ppm)	Assignment
~175-185	C=O
~125-135	CH=CH
~40-50	CH-CO
~20-30	CH2-CH2



Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z Value	Interpretation
151	Molecular ion [M]+
150	[M-H] ⁻ (in negative ion mode)[1]
108	Fragment ion[1]
91	Fragment ion[1]
81	Fragment ion[1]
79	Fragment ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy - KBr Pellet Method

- Sample Preparation: A small amount of **cis-1,2,3,6-tetrahydrophthalimide** (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) of spectroscopic grade in an agate mortar.[2][3]
- Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
 [3]
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
 the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure
 KBr pellet is also recorded and subtracted from the sample spectrum.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of cis-1,2,3,6-tetrahydrophthalimide is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. Key acquisition parameters such as the number of scans, relaxation delay, and spectral width are optimized for the specific instrument and sample.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to TMS (0 ppm).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of cis-1,2,3,6-tetrahydrophthalimide is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 μg/mL.[4]
- GC Separation: A small volume (typically 1 μL) of the sample solution is injected into the GC. The compound is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation.
- MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS)

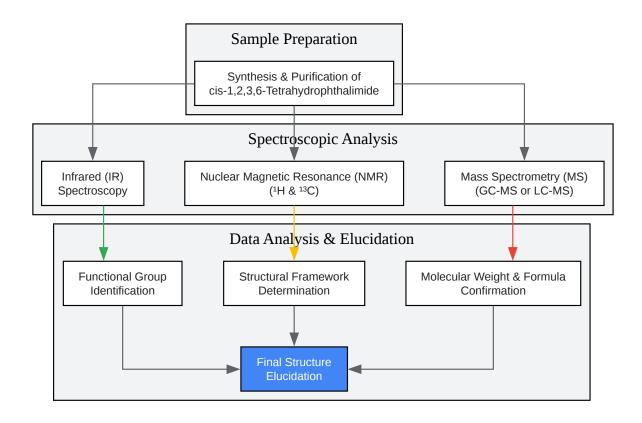


- Sample Preparation: A solution of **cis-1,2,3,6-tetrahydrophthalimide** is prepared in a solvent compatible with the mobile phase (e.g., acetonitrile/water mixture) at a low concentration (e.g., 1-10 μg/mL).
- LC Separation: The sample is injected into a liquid chromatograph. Separation is typically achieved on a reverse-phase column (e.g., C18) using a gradient elution of water and an organic solvent (e.g., acetonitrile), often with a modifier like formic acid or ammonium acetate to improve ionization.
- MS Detection: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. The ESI process generates gas-phase ions from the analyte molecules. The ions are then guided into the mass analyzer (e.g., a QTOF), which measures their m/z with high accuracy. Data can be acquired in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.[1]

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like **cis-1,2,3,6-tetrahydrophthalimide**.





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Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

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- To cite this document: BenchChem. [Spectroscopic Characterization of cis-1,2,3,6-Tetrahydrophthalimide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155146#spectroscopic-characterization-of-cis-1-2-3-6-tetrahydrophthalimide]

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